molecular formula C18H24ClNO4S2 B7834485 (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834485
M. Wt: 418.0 g/mol
InChI Key: GFZPAEDFNPUJSD-ROUUACIJSA-N
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Description

The compound “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of a sulfonyl group, a thienyl ring, and a cyclohexenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of the thienyl ring, followed by the introduction of the sulfonyl group and the chlorophenyl group. The final steps would involve the addition of the cyclohexenyl group and the amine functionality. Common reagents might include sulfonyl chlorides, thienyl precursors, and cyclohexenyl derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl ring or the amine group.

    Reduction: Reduction reactions might target the sulfonyl group or the double bond in the cyclohexenyl group.

    Substitution: Substitution reactions could occur at the chlorophenyl group or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds might be investigated for their interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action for “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific biological target. It might interact with proteins or enzymes, altering their function and leading to a biological response. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl-containing compounds: These often have similar reactivity and biological activities.

    Thienyl derivatives: Compounds with thienyl rings are common in medicinal chemistry.

    Cyclohexenyl amines: These are often studied for their potential as pharmaceuticals.

Uniqueness

The uniqueness of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” lies in its specific combination of functional groups, which might confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4S2/c19-15-6-8-16(9-7-15)26(23,24)18-13-25(21,22)12-17(18)20-11-10-14-4-2-1-3-5-14/h4,6-9,17-18,20H,1-3,5,10-13H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPAEDFNPUJSD-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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